1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound functions primarily as an inhibitor of soluble epoxide hydrolase, an enzyme involved in various physiological processes, including inflammation and pain modulation. The unique structural features of this compound, including a trifluoromethoxy group and a urea functional group linked to a piperidine ring, contribute to its biological activity and therapeutic potential .
The compound has been characterized in various chemical databases and research articles, highlighting its significance in pharmacological studies. It is also known by synonyms such as BPN-19186 and EC5026, which are associated with its development as a first-in-class soluble epoxide hydrolase inhibitor .
1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea is classified as a synthetic organic compound. It falls under the category of urea derivatives with specific modifications that enhance its pharmacological properties. The compound's IUPAC name reflects its complex structure, which includes multiple functional groups .
The synthesis of 1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea typically involves several key steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts used, are critical for optimizing yield and purity during synthesis .
The compound exhibits reactivity characteristic of urea derivatives, particularly in its interactions with biological targets. Its primary reaction involves inhibition of soluble epoxide hydrolase, leading to increased levels of epoxyeicosatrienoic acids. These acids are known for their vasodilatory and anti-inflammatory effects.
Further studies indicate that 1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea may also engage in interactions with various receptors and enzymes involved in cellular signaling pathways related to inflammation and pain management .
The mechanism by which 1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea exerts its effects primarily revolves around its role as an inhibitor of soluble epoxide hydrolase. By inhibiting this enzyme:
The physical properties of 1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea include:
Chemical properties include:
Relevant data from studies indicate that the compound maintains its integrity under physiological conditions, which is crucial for its therapeutic applications .
The primary applications of 1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea lie within pharmacology:
Research continues to explore further modifications to enhance selectivity and potency against specific biological targets, aiming to optimize therapeutic outcomes .
The synthesis of 1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea follows a convergent three-step sequence optimized for urea-based soluble epoxide hydrolase inhibitors. The first step involves piperidine core functionalization, where piperidin-4-amine undergoes N-acylation with (S)-2-methylbutanoyl chloride under basic conditions (typically triethylamine or diisopropylethylamine) in anhydrous dichloromethane or tetrahydrofuran at 0–5°C. This reaction yields 1-(2-methylbutanoyl)piperidin-4-amine with >97% enantiomeric excess, critical for biological activity [1] [9]. The second parallel step prepares the aryl isocyanate component: 3-fluoro-4-(trifluoromethoxy)aniline reacts with phosgene equivalents (triphosgene or diphosgene) in toluene at –10°C to form the corresponding isocyanate in situ [1] [4]. The final urea coupling occurs via nucleophilic addition-elimination, where the acylated piperidine amine attacks the electrophilic carbon of the aryl isocyanate in dimethylformamide or acetonitrile at 25–40°C, forming the urea bridge [1] [4] [9].
Table 1: Key Synthetic Intermediates and Their Roles
Intermediate | Chemical Function | Role in Synthesis |
---|---|---|
1-(2-Methylbutanoyl)piperidin-4-amine | Chiral secondary amine | Nucleophile for urea bond formation |
3-Fluoro-4-(trifluoromethoxy)phenyl isocyanate | Electrophilic aryl isocyanate | Urea bond precursor |
Crude urea adduct | Unpurified product | Subject to crystallization/chromatography |
The trifluoromethoxy (–OCF₃) group is introduced at the para-position of the aniline precursor via nucleophilic trifluoromethylation using trifluoromethyl bromide (CF₃Br) under copper catalysis, followed by oxidative fluorination to install the meta-fluoro substituent [1] [3]. This electron-withdrawing group enhances metabolic stability by reducing oxidative deamination and increasing lipid solubility (LogP ≈ 3.2), facilitating blood-brain barrier penetration for neurological targets [1] [3]. The (S)-2-methylbutanoyl moiety is incorporated early in the synthesis to exploit its chiral influence on binding affinity. Optically pure (S)-2-methylbutanoic acid is activated with oxalyl chloride to form the acid chloride, which reacts with piperidin-4-amine under Schotten-Baumann conditions [9]. Stereochemical integrity (>97% ee) is maintained through low-temperature acylation (–15°C) and chiral chromatography monitoring [9]. Computational modeling confirms the (S)-configuration optimally positions the methyl group for hydrophobic pocket interactions in soluble epoxide hydrolase [1].
Urea bond formation requires stringent control of solvent polarity, temperature, and catalytic additives to suppress diurea byproducts. Polar aprotic solvents (dimethylformamide, dimethyl sulfoxide, acetonitrile) accelerate isocyanate-amine coupling but risk carbamate formation. Acetonitrile is optimal (yield: 85–92%) due to its moderate polarity (dielectric constant ε = 37.5) and low nucleophilicity [4] [9]. Catalytic zinc(II) acetate (5–10 mol%) enhances reaction rate by coordinating the urea carbonyl oxygen, lowering the transition-state energy [9]. Temperature control is critical: reactions conducted at 25–30°C minimize epimerization of the chiral 2-methylbutanoyl group while ensuring complete isocyanate consumption within 4–6 hours [9]. Stoichiometric imbalances (1.1:1 amine-isocyanate ratio) prevent oligomerization.
Table 2: Solvent and Catalytic Optimization for Urea Bond Formation
Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Dimethylformamide | None | 25 | 8 | 78 |
Dimethylformamide | Zn(OAc)₂ (5 mol%) | 25 | 5 | 88 |
Acetonitrile | Zn(OAc)₂ (5 mol%) | 30 | 4 | 92 |
Tetrahydrofuran | Zn(OAc)₂ (5 mol%) | 25 | 6 | 81 |
Dichloromethane | None | 25 | 12 | 65 |
Scaling beyond laboratory batches faces three key challenges:
Table 3: Scalability Metrics and Solutions
Scale-Up Challenge | Laboratory Scale | Pilot Scale (50 kg) | Solution Implemented |
---|---|---|---|
Enantiomeric Excess | >99% | 90–92% | Continuous flow acylation at –20°C |
Isocyanate Yield | 95% | 80% | Segmented reagent addition with cryocooling |
Solvent Consumption (L/kg product) | 120 | 350 | Switchable solvent extraction |
Purification Throughput | 5 g/day | 500 g/day | Simulated moving bed chromatography |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4